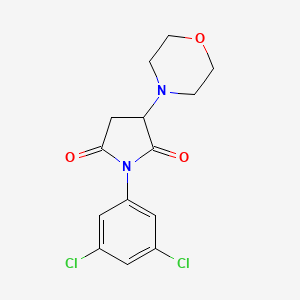
1-(3,5-Dichlorophenyl)-3-(4-morpholinyl)pyrrolidine-2,5-dione
Vue d'ensemble
Description
1-(3,5-dichlorophenyl)-3-(4-morpholinyl)pyrrolidine-2,5-dione is a member of pyrrolidines.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Spectroscopic Characterization : A study on the synthesis and characterization of Co(III) complexes with morpholine and pyrrolidine, highlighting their structural properties through X-ray diffraction analysis (Amirnasr et al., 2001).
Nucleophilic Substitution to Form Bisamides : Research demonstrating the nucleophilic substitution of a dichloro compound by pyrrolidine and morpholine, leading to deeply colored bisamides, underlining its potential in the development of new compounds (Junek et al., 1982).
Photoluminescent Applications
- Photoluminescent Polymers : A study on the synthesis of π-conjugated polymers containing pyrrolidine-2,5-dione units, showcasing their potential in electronic applications due to their strong photoluminescence (Beyerlein & Tieke, 2000).
Chemical Reactions and Properties
Ring Opening Reaction Studies : Investigation of the ring opening reaction of a compound with pyrrolidine, revealing insights into the formation of different chemical structures (Šafár̆ et al., 2000).
Soluble Polar Diketo-Pyrrolo-Pyrroles : Exploration of the absorption and fluorescence spectra of derivatives of pyrrolidine-2,5-dione, highlighting their fluorescence in polycrystalline solid-state across a wide range in the visible and near-infrared region (Lun̆ák et al., 2011).
Medicinal Chemistry Applications
Antibacterial Agent Synthesis : The synthesis of derivatives of pyrrolidine-2,5-dione with potential antibacterial efficacy against various bacteria, signifying its relevance in medicinal chemistry (Sheikh et al., 2009).
Anticonvulsant and Antinociceptive Properties : A study focused on the design and synthesis of hybrid compounds containing pyrrolidine-2,5-dione and thiophene rings, evaluating their potential as anticonvulsant and antinociceptive agents (Góra et al., 2020).
Crystal Structure Analysis
- Crystal Structure of Novel Compounds : Analysis of the crystal structures of new compounds containing morpholine and pyrrolidine moieties, offering insights into their molecular interactions (Kaynak et al., 2013).
Propriétés
IUPAC Name |
1-(3,5-dichlorophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c15-9-5-10(16)7-11(6-9)18-13(19)8-12(14(18)20)17-1-3-21-4-2-17/h5-7,12H,1-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIPJBFUQNKTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


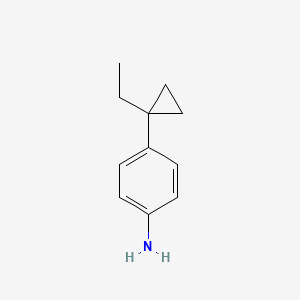
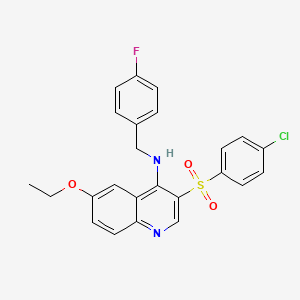
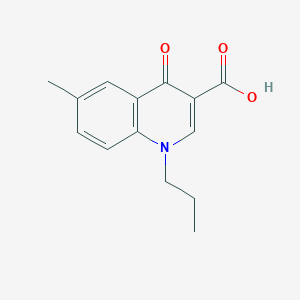
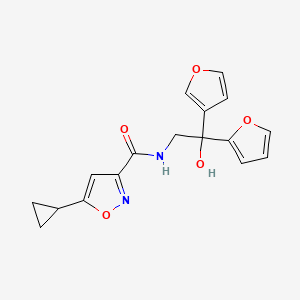

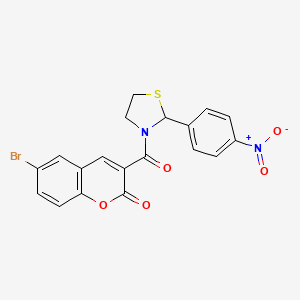
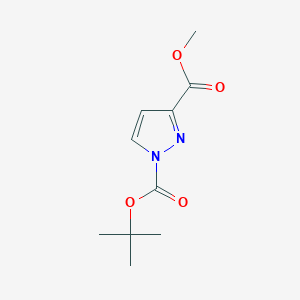
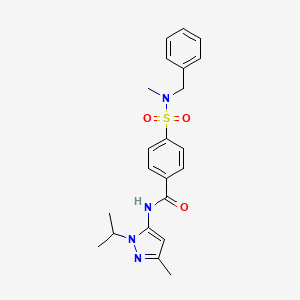

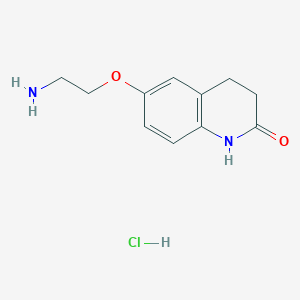
![2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2990553.png)

![(2E)-[(2-fluoro-5-methylphenyl)sulfonyl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B2990556.png)
![5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2990561.png)
